chemical structure of 2-(pyrrolidin-1-yl)pyridin-3-amine HCl
chemical structure of 2-(pyrrolidin-1-yl)pyridin-3-amine HCl
[1]
Executive Summary
2-(Pyrrolidin-1-yl)pyridin-3-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] As a 2,3-disubstituted pyridine, it features an electron-rich pyrrolidine ring at the C2 position and a primary amine at the C3 position.[1] This specific "vicinal diamine-like" arrangement makes it a critical precursor for fusing rings to form 1H-imidazo[4,5-b]pyridines , a privileged scaffold in kinase inhibitors (e.g., for oncology) and GPCR modulators.[1]
This guide details the structural dynamics, synthetic pathways, and medicinal chemistry applications of this compound, providing a roadmap for researchers utilizing this scaffold in drug discovery.
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Identity[1][8]
-
IUPAC Name: 2-(pyrrolidin-1-yl)pyridin-3-amine hydrochloride[1]
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Common Name: 3-Amino-2-pyrrolidinopyridine HCl[1]
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Molecular Formula: C
H N · xHCl (typically monohydrochloride or dihydrochloride depending on isolation) -
Molecular Weight (Free Base): 163.22 g/mol
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Key Isomeric Note: Distinct from its isomer 2-(pyrrolidin-1-yl)pyridin-4-amine (CAS 35981-63-6) and nornicotine derivatives.[1]
Electronic Properties & pKa Analysis
The molecule contains three nitrogen atoms with distinct electronic environments. Understanding their basicity is crucial for salt formation and reactivity.
| Nitrogen Center | Type | Hybridization | Estimated pKa (Conj. Acid) | Reactivity Role |
| Pyridine N (N1) | Endocyclic | sp | ~6.5 - 7.5* | Primary Basic Site. The electron-donating pyrrolidine (C2) and amine (C3) significantly boost basicity compared to unsubstituted pyridine (pKa 5.2).[1] |
| Exocyclic Amine (N3) | Primary | sp | ~3.0 - 4.0 | Nucleophile. Lower basicity due to resonance into the pyridine ring; acts as the nucleophile in cyclization reactions. |
| Pyrrolidine N | Tertiary | sp | < 1.0 | Auxochrome. The lone pair is delocalized into the pyridine ring (amidine-like resonance), rendering it non-basic and planar. |
*Note: The HCl salt typically protonates the Pyridine N1 first. Dihydrochloride salts may protonate the exocyclic amine, but are less stable due to charge repulsion.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the key resonance interaction that stabilizes the molecule but activates the C3-amine for cyclization.
Figure 1: Structural connectivity and electronic interactions driving the reactivity of 2-(pyrrolidin-1-yl)pyridin-3-amine.[1]
Synthesis & Manufacturing
The synthesis of 2-(pyrrolidin-1-yl)pyridin-3-amine HCl follows a robust two-step protocol starting from commercially available 2-chloro-3-nitropyridine .[1] This route relies on Nucleophilic Aromatic Substitution (S
Synthetic Pathway[1]
-
S
Ar Displacement: The chlorine atom at C2 is activated by the adjacent electron-withdrawing nitro group (C3) and the pyridine nitrogen, making it highly susceptible to nucleophilic attack by pyrrolidine. -
Nitro Reduction: The resulting intermediate, 3-nitro-2-(pyrrolidin-1-yl)pyridine, is reduced to the amine using catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH
Cl or SnCl ).[1]
Figure 2: Step-wise synthetic route for manufacturing 2-(pyrrolidin-1-yl)pyridin-3-amine HCl.
Experimental Protocol (Bench Scale)
Note: This protocol is generalized from standard procedures for 2-amino-3-nitropyridine derivatives.
Step 1: Preparation of 3-Nitro-2-(pyrrolidin-1-yl)pyridine
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Dissolve 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile or ethanol.
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Add pyrrolidine (1.1 eq) and triethylamine (1.2 eq) dropwise at 0°C.
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Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS). The solution will typically turn deep yellow/orange.
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Concentrate the solvent, resuspend in ethyl acetate, and wash with water. Dry organic layer over MgSO
.
Step 2: Reduction to Amine
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Dissolve the nitro intermediate in MeOH or EtOH.
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Add 10% Pd/C (10 wt% loading) under an inert atmosphere (N
). -
Introduce H
gas (balloon pressure or 1-3 bar) and stir vigorously for 2–12 hours. -
Filter through Celite to remove catalyst.
-
Concentrate the filtrate to obtain the free base as a viscous oil or low-melting solid.[1]
Step 3: HCl Salt Formation
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Dissolve the free base in a minimal amount of dry diethyl ether or dichloromethane.
-
Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.
-
The hydrochloride salt will precipitate immediately. Filter, wash with ether, and dry under vacuum.
Medicinal Chemistry Applications
Precursor for Imidazo[4,5-b]pyridines
The most significant application of 2-(pyrrolidin-1-yl)pyridin-3-amine is as a "ortho-diamine" equivalent.[1] Reacting this molecule with cyclizing agents (e.g., triethyl orthoformate, aldehydes, or phosgene equivalents) yields 3H-imidazo[4,5-b]pyridine derivatives.[1]
-
Mechanism: The C3-amine attacks the electrophile, followed by ring closure onto the C2-nitrogen (or vice-versa depending on the leaving group at C2, though here the pyrrolidine is stable, so the cyclization often involves the N3 and N1 of the pyridine, or modification of the pyrrolidine).
-
Correction: In this specific scaffold, the pyrrolidine at C2 is a substituent, not a leaving group. Therefore, cyclization typically involves the C3-amine and the Pyridine N1 to form imidazo[4,5-b]pyridines where the pyrrolidine remains as a substituent at the C5 position of the fused system (numbering changes upon fusion).
Kinase Inhibitor Scaffolds
The aminopyridine motif is a classic "hinge binder" in kinase inhibitors.
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H-Bonding: The Pyridine N1 acts as an H-bond acceptor, while the C3-amine (or its amide derivative) acts as an H-bond donor.[1]
-
Solubility: The pyrrolidine ring improves solubility and can be derivatized to reach into the solvent-exposed regions of the kinase pocket.[1]
-
Example Targets: This scaffold appears in inhibitors for TNK1 (Tyrosine Kinase Non-Receptor 1) and DOT1L degraders.
Brominated Derivatives for Cross-Coupling
Commercial catalogs frequently list 5-bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (CAS 1226063-82-6).[1][4] This brominated analog allows medicinal chemists to perform Suzuki or Buchwald-Hartwig couplings at the C5 position, extending the molecule to create complex bi-aryl drugs.[1]
Safety & Handling
-
Hazards: As an aminopyridine derivative, it should be treated as toxic if swallowed and a skin/eye irritant .
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Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine, which can darken the compound over time.
-
GHS Classification: Warning (Acute Tox. 4, Skin Irrit. 2).
References
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Synthesis of 2-Amino-3-nitropyridines
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GuideChem Technical Report. "Synthesis and application of 2-Chloro-3-nitropyridine." Link
-
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Medicinal Chemistry Applications (Kinase Inhibitors)
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Google Patents. "Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof." CN114302878A. Link
-
-
Pyrrolidine-Pyridine Scaffolds in Drug Discovery
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Analogous Compound Data (5-Bromo derivative)
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Primary Pyrrolimines and Pyridinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 5. enamine.net [enamine.net]
- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. 5-Bromo-2-(pyrrolidin-1-yl)pyridin-3-amine (1 x 1 g) | Reagentia [reagentia.eu]
